4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one
Overview
Description
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 g/mol .
Synthesis Analysis
The synthesis of 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one involves a multi-step reaction with two steps . The first step involves the use of sulfuric acid (H2SO4), pyridine (Py), and acetic anhydride (Ac2O), followed by boron trifluoride etherate (BF3-Et2O). The second step involves heating pyridine hydrochloride (Py*HCl) at 200-210°C .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one can be represented by the InChI string: InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)6-7(8)10/h11H,2-6H2,1H3 . The compound has a topological polar surface area of 37.3 Ų and contains 11 heavy atoms .Physical And Chemical Properties Analysis
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one has a molecular weight of 154.21 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 0, indicating its rigidity . The exact mass and monoisotopic mass of the compound are both 154.099379685 g/mol .Scientific Research Applications
Spectroscopic Characterization
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one and its derivatives have been characterized using spectroscopic techniques. For instance, Leonelli et al. (2007) investigated the spectroscopic properties of hydroxybicyclo[2.2.2]octan-2-one ethylene acetals and ethylene dithioacetals, contributing to a better understanding of their structural characteristics (Leonelli et al., 2007).
Synthetic Chemistry
Yates and Langford (1981) explored the synthesis and rearrangements of bicyclo[2.2.2]octan-2-ones, highlighting the complexity and versatility of these compounds in chemical reactions (Yates & Langford, 1981).
Electrophilic Fluorinating Agents
Compounds similar to 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one have been used as electrophilic fluorinating agents. Poss and Shia (1999) discussed the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in fluorinating various organic compounds (Poss & Shia, 1999).
Biotransformations
In biocatalysis, Mori and Nagano (1990) demonstrated the use of baker's yeast in the asymmetric reduction of bicyclo[2.2.2]octane-2,6-diones to produce hydroxybicyclo[2.2.2]octan-2-one compounds (Mori & Nagano, 1990).
Photochemical Reactions
Cargill et al. (2003) explored the photocyclization of enones to alkenes, using derivatives of bicyclo[2.2.2]octan-2-one, showing their potential in photochemical applications (Cargill et al., 2003).
Organic Syntheses
Research in organic synthesis has also involved the use of bicyclo[2.2.2]octan-2-ones. For example, Mezhnev and Geivandov (2011) discussed the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol, indicating the role of these compounds in synthesizing complex organic molecules (Mezhnev & Geivandov, 2011).
Asymmetric Synthesis
Tzvetkov et al. (2006) presented a synthetic route for forming optically active derivatives of 6-hydroxybicyclo[2.2.2]octan-2-one, highlighting its importance in creating bioactive compounds and natural products (Tzvetkov et al., 2006).
properties
IUPAC Name |
4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)6-7(8)10/h11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVOELWTDCTKLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306542 | |
Record name | 4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5122-77-0 | |
Record name | NSC177419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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